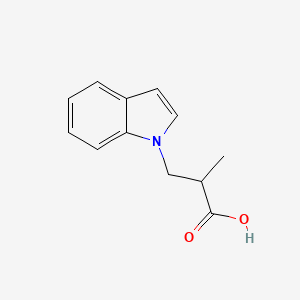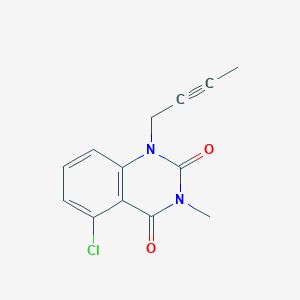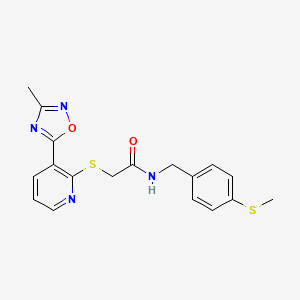
2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone, commonly known as HMDP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play crucial roles in cellular signaling pathways. HMDP has shown promising results in various studies, and its potential applications in medicine and biotechnology have been extensively investigated.
Mécanisme D'action
HMDP acts as a competitive inhibitor of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone by binding to the active site of the enzyme. This compound are involved in the dephosphorylation of tyrosine residues in proteins, which plays a crucial role in cellular signaling pathways. By inhibiting this compound, HMDP can modulate the activity of various signaling pathways, leading to a wide range of physiological effects.
Biochemical and Physiological Effects:
HMDP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. HMDP has also been shown to modulate immune response by regulating the activity of T cells and cytokines. Moreover, HMDP has been shown to improve insulin sensitivity and glucose uptake in adipocytes, suggesting its potential applications in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
HMDP has several advantages as a tool for scientific research. It is a potent and selective inhibitor of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone, which makes it a valuable tool for studying the role of this compound in various physiological processes. Moreover, HMDP has been shown to have low toxicity and high stability, making it suitable for in vitro and in vivo experiments. However, HMDP has several limitations, including its high cost and the need for careful control of reaction conditions during synthesis.
Orientations Futures
There are several future directions for the research on HMDP. One potential application is in the development of novel cancer therapies. HMDP has shown promising results in preclinical studies, and further research is needed to investigate its potential as a cancer treatment. Moreover, HMDP has been investigated for its potential applications in the treatment of autoimmune diseases, and further studies are needed to determine its efficacy and safety in clinical trials. Furthermore, HMDP has been used as a tool to study the role of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone in various physiological processes, and further research is needed to elucidate the mechanisms underlying its effects.
Méthodes De Synthèse
HMDP can be synthesized through a multistep process involving the reaction of morpholine, benzaldehyde, and acetone. The synthesis of HMDP requires careful control of reaction conditions, including temperature, pH, and reaction time. The purity and yield of HMDP can be improved through several purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
HMDP has been extensively used in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth and proliferation of cancer cells by targeting 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone, which are overexpressed in many types of cancer. HMDP has also been investigated for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Moreover, HMDP has been used as a tool to study the role of this compound in various physiological processes, such as insulin signaling and immune response.
Propriétés
IUPAC Name |
2-hydroxy-3-morpholin-4-yl-1,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(16-9-5-2-6-10-16)19(22)17(15-7-3-1-4-8-15)20-11-13-23-14-12-20/h1-10,17,19,22H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSMGELJGPPCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine](/img/structure/B2854662.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2854663.png)
![2-(2-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2854665.png)


![N-[1-(1-Methylcyclopropyl)cyclopropyl]prop-2-enamide](/img/structure/B2854673.png)


![3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2854678.png)
![1-{4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2854679.png)


![6-(Tributylstannyl)imidazo[1,2-a]pyridine](/img/structure/B2854683.png)